molecular formula C24H16N2O5 B2487628 2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate CAS No. 292612-48-7

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate

Cat. No. B2487628
CAS RN: 292612-48-7
M. Wt: 412.401
InChI Key: JVASCLBAPRLATK-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-phenylquinoline-4-carboxylate, which is a type of quinoline . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, quinolines can be synthesized through several methods, including Friedländer condensation and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely include a quinoline core, with additional functional groups attached at the 2 and 4 positions of the quinoline .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For instance, the carboxylate group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, ethyl 2-phenylquinoline-4-carboxylate has a molecular weight of 277.32, a density of 1.172±0.06 g/cm3, a melting point of 58-59°C, and a boiling point of 441.5±33°C .

Scientific Research Applications

Fluorescent Sensors

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various methods, including Friedländer condensation and multicomponent reactions . Researchers have explored these compounds as potential fluorescent sensors. Their unique structure allows for modification with substituents, influencing their photophysical properties. By attaching specific functional groups, scientists aim to create sensitive and selective sensors for detecting various analytes.

Biological Activity

The biological properties of 1H-pyrazolo[3,4-b]quinolines have attracted attention. These compounds exhibit diverse effects on living systems, making them promising candidates for drug development. Researchers have investigated their interactions with biological targets, including enzymes, receptors, and cellular components. For instance, some derivatives have shown benzodiazepine receptor (BZR) binding affinity . Further studies explore their potential as anticancer agents, antimicrobial compounds, or anti-inflammatory drugs.

Synthesis Methods

Various synthetic routes lead to 1H-pyrazolo[3,4-b]quinolines. Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent reactions are commonly employed . Researchers continue to explore efficient and scalable methods for synthesizing these compounds. Optimizing synthetic pathways ensures a reliable supply for further investigations.

Chemical Biology

Chemical biology studies the interactions between small molecules and biological systems. 1H-pyrazolo[3,4-b]quinolines serve as valuable tools in this field. Researchers investigate their effects on cellular processes, protein function, and gene expression. These compounds can act as probes to dissect biological pathways or modulate specific cellular events.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general precaution, it’s important to handle all chemicals safely, using appropriate personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promise as a fluorescent sensor, research might focus on optimizing its fluorescence properties .

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O5/c27-23(17-10-12-18(13-11-17)26(29)30)15-31-24(28)20-14-22(16-6-2-1-3-7-16)25-21-9-5-4-8-19(20)21/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVASCLBAPRLATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate

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